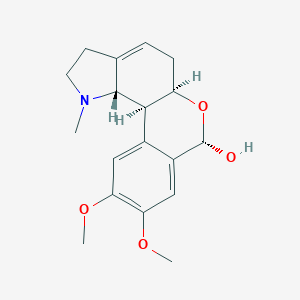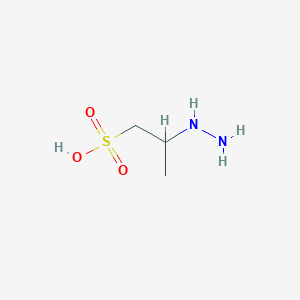
2-Hydrazinylpropane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinylpropane-1-sulfonic acid (HPS) is a sulfonic acid derivative that has gained significant attention in scientific research due to its unique properties. HPS is a water-soluble compound that is commonly used as a reducing agent and a stabilizer in the synthesis of nanoparticles. It is also used in the preparation of various bioconjugates and labeling of proteins.
作用機序
2-Hydrazinylpropane-1-sulfonic acid acts as a reducing agent by donating electrons to the metal ions, resulting in the reduction of metal ions to their elemental form. The reaction mechanism involves the formation of a complex between this compound and metal ions, followed by the transfer of electrons from this compound to metal ions, resulting in the reduction of metal ions to their elemental form.
Biochemical and Physiological Effects
This compound has been shown to exhibit antioxidant and anti-inflammatory properties. It has been reported to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to exhibit neuroprotective effects and enhance the survival of neurons under oxidative stress conditions.
実験室実験の利点と制限
2-Hydrazinylpropane-1-sulfonic acid is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. It is a mild reducing agent and stabilizer, making it a popular choice for the synthesis of nanoparticles. This compound is also used in the preparation of bioconjugates and labeling of proteins. However, this compound has some limitations in lab experiments. It is a toxic compound that requires careful handling and disposal. Also, this compound is sensitive to air and moisture, and its stability can be affected by the presence of impurities.
将来の方向性
2-Hydrazinylpropane-1-sulfonic acid has a wide range of potential applications in various fields such as nanotechnology, biochemistry, and medicine. Some of the future directions for this compound research include:
1. Development of this compound-based nanomaterials with enhanced stability and properties for various applications.
2. Investigation of the mechanism of action of this compound and its derivatives in different biological systems.
3. Development of this compound-based bioconjugates and labeling strategies for various proteins and biomolecules.
4. Exploration of the potential of this compound as a therapeutic agent for various diseases.
Conclusion
In conclusion, this compound (this compound) is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. It is a mild reducing agent and stabilizer, making it a popular choice for the synthesis of nanoparticles. This compound is also used in the preparation of bioconjugates and labeling of proteins. This compound has potential applications in various fields, and further research is needed to explore its full potential.
合成法
2-Hydrazinylpropane-1-sulfonic acid can be synthesized by the reaction of 2-bromoethanesulfonic acid and hydrazine hydrate in the presence of a base. The reaction results in the formation of this compound and sodium bromide as a byproduct. The synthesis process is simple and can be carried out under mild conditions, making it a popular method for the preparation of this compound.
科学的研究の応用
2-Hydrazinylpropane-1-sulfonic acid has been extensively used in scientific research due to its unique properties. It is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. This compound is commonly used as a reducing agent in the synthesis of gold and silver nanoparticles. It acts as a mild reducing agent and stabilizer, preventing the aggregation of nanoparticles and enhancing their stability.
This compound is also used in the preparation of bioconjugates and labeling of proteins. It reacts with primary amines in proteins to form stable hydrazones, which can be used for protein labeling and detection. This compound has also been used as a reducing agent in the synthesis of graphene oxide and its derivatives.
特性
CAS番号 |
132009-74-6 |
|---|---|
分子式 |
C3H10N2O3S |
分子量 |
154.19 g/mol |
IUPAC名 |
2-hydrazinylpropane-1-sulfonic acid |
InChI |
InChI=1S/C3H10N2O3S/c1-3(5-4)2-9(6,7)8/h3,5H,2,4H2,1H3,(H,6,7,8) |
InChIキー |
JOCUWBUSFLPREO-UHFFFAOYSA-N |
異性体SMILES |
CC(CS(=O)(=O)[O-])N[NH3+] |
SMILES |
CC(CS(=O)(=O)O)NN |
正規SMILES |
CC(CS(=O)(=O)[O-])N[NH3+] |
同義語 |
1-Propanesulfonic acid, 2-hydrazino- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



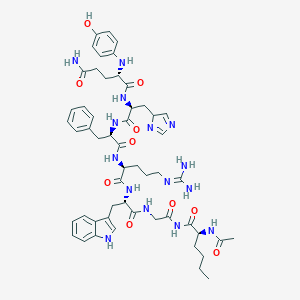
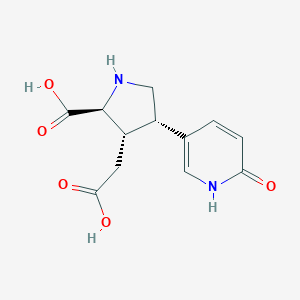
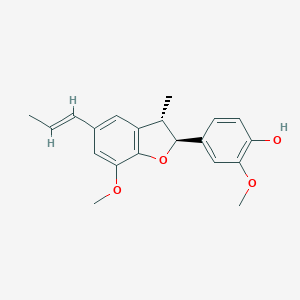
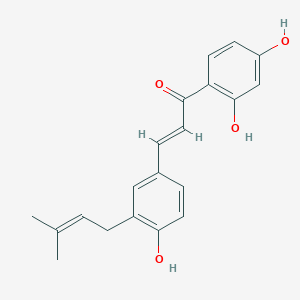
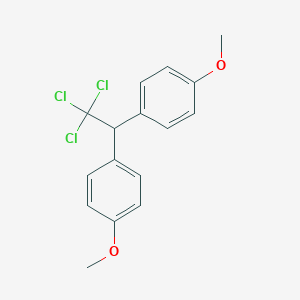
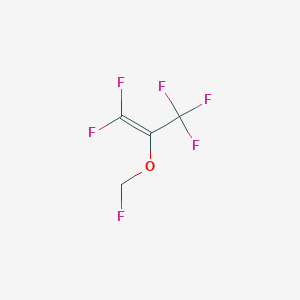
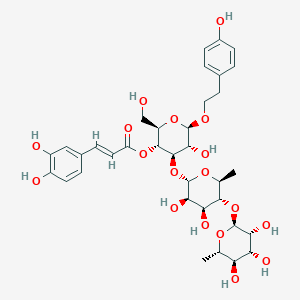
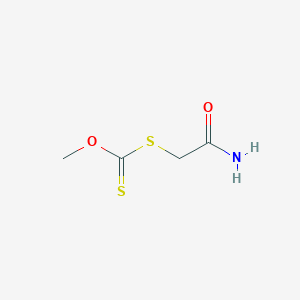
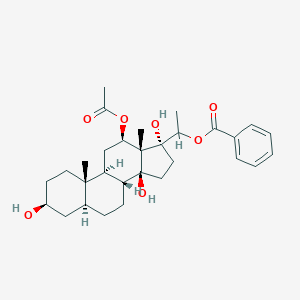
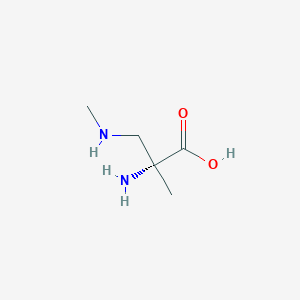
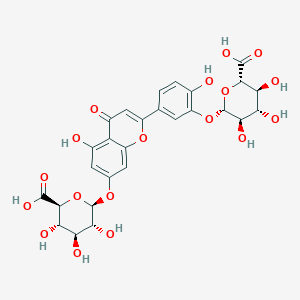

![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)
